molecular formula C14H11NO5 B2967737 (2E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enoic acid CAS No. 792947-05-8

(2E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B2967737
CAS No.: 792947-05-8
M. Wt: 273.244
InChI Key: PHEPHHWAAYYNEQ-QPJJXVBHSA-N
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Description

(2E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enoic acid is a useful research compound. Its molecular formula is C14H11NO5 and its molecular weight is 273.244. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the antimicrobial potential of organotin(IV) carboxylates derived from related carboxylic acids, showcasing their efficacy against a range of fungi and bacteria. This suggests that derivatives of the specified compound could possess significant biocidal activities, potentially offering new avenues for the development of antimicrobial agents (Dias, Lima, Takahashi, & Ardisson, 2015).

Photophysical Properties

The effects of solvent polarity on the photophysical properties of chalcone derivatives, closely related to the specified compound, have been studied. These investigations highlight the importance of intramolecular charge transfer interactions and their influence on absorption and fluorescence characteristics, which could be critical for applications in molecular electronics and photonics (Kumari, Varghese, George, & Sudhakar, 2017).

Synthesis Methodologies

Studies have also focused on the synthesis of derivatives that exhibit interesting chemical behaviors and potential for further functionalization. For instance, facile synthesis methods for furan-2-carboxaldehyde and 5-aryl-furan-2-carboxylic acids using ceric ammonium nitrate demonstrate the versatility of furan derivatives in organic synthesis, suggesting that similar methodologies could be adapted for the synthesis of the specified compound and its derivatives (Subrahmanya & Holla, 2003).

Properties

IUPAC Name

(E)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-9-2-5-11(12(8-9)15(18)19)13-6-3-10(20-13)4-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEPHHWAAYYNEQ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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